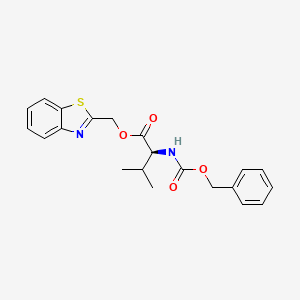![molecular formula C10H12BrNO B7465757 N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide
描述
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide typically involves the reaction of 3-bromoacetophenone with ethylamine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the carbonyl carbon of the 3-bromoacetophenone, leading to the formation of the desired acetamide compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and purity.
化学反应分析
Types of Reactions
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
科学研究应用
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The acetamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
相似化合物的比较
Similar Compounds
N-[2-(4-Bromo-phenyl)-ethyl]-acetamide: Similar structure but with the bromine atom at the para position.
N-[2-(3-Chloro-phenyl)-ethyl]-acetamide: Chlorine atom instead of bromine.
N-[2-(3-Bromo-phenyl)-methyl]-acetamide: Methyl group instead of ethyl.
Uniqueness
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The ethyl chain provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
属性
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAOWVVBFOHLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
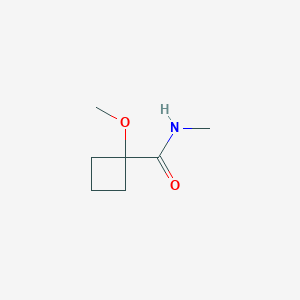
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
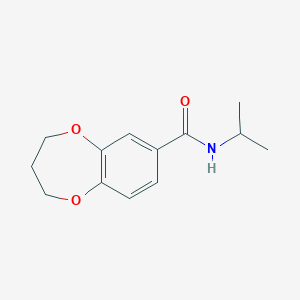
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
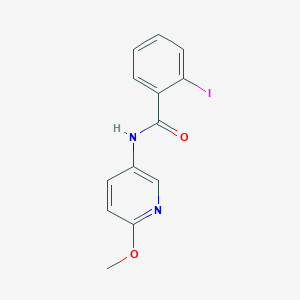
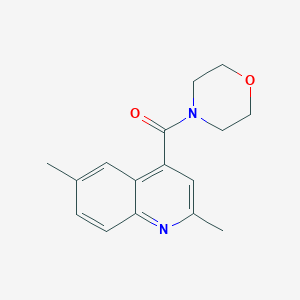
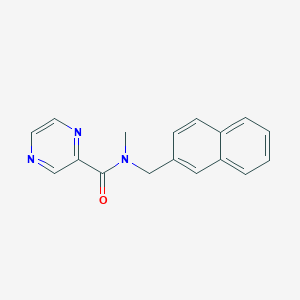
![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)
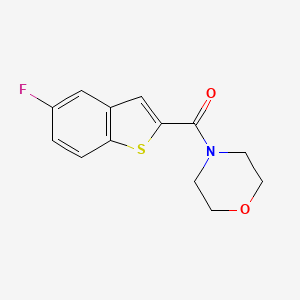

![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)
